

42-(2-Tetrazolyl)rapamycin CAS number and molecular weight

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Compound of Interest

Compound Name: 42-(2-Tetrazolyl)rapamycin

Cat. No.: B560544

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In-Depth Technical Guide: 42-(2-Tetrazolyl)rapamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **42-(2-Tetrazolyl)rapamycin**, a derivative of the potent mTOR inhibitor, rapamycin. This document details its chemical properties, synthesis, and its role within the mTOR signaling pathway, offering valuable insights for researchers in drug discovery and development.

Core Compound Data

The key quantitative data for **42-(2-Tetrazolyl)rapamycin** are summarized in the table below, providing a clear reference for laboratory use.

Property	Value
CAS Number	221877-56-1[1]
Molecular Formula	C52H81N5O12
Molecular Weight	968.23 g/mol



Note: The molecular formula and weight have been calculated based on the structure of rapamycin ($C_{51}H_{79}NO_{13}$) and the substitution of a hydroxyl group with a 2-tetrazolyl group at the 42nd position.

Synthesis and Experimental Protocols

The synthesis of **42-(2-Tetrazolyl)rapamycin** can be achieved through a one-pot reaction, which presents a more efficient alternative to traditional multi-step synthesis methods for rapamycin derivatives.[2][3]

Experimental Protocol: One-Pot Synthesis of 42-(2-Tetrazolyl)rapamycin[2]

Materials:

- Dried Rapamycin
- Isopropylacetate (IPAc)
- 2,6-Lutidine
- Triflic anhydride
- 1H-Tetrazole
- Diisopropylethylamine (DIEA)
- tert-Butyl methyl ether (t-BME)
- Heptane
- Acetone
- Butylated-hydroxy toluene (BHT)
- Silica gel for column chromatography
- Tetrahydrofuran (THF)



Procedure:

- Dissolve dried rapamycin in isopropylacetate (IPAc).
- Cool the solution to -30°C.
- Add 2,6-Lutidine to the cooled solution.
- Slowly add triflic anhydride to the reaction mixture at -30°C to activate the C-42 hydroxyl group.
- Remove the resulting salts by filtration.
- To the filtrate containing the activated rapamycin intermediate, add 1H-Tetrazole followed by the tertiary base diisopropylethylamine (DIEA).
- Allow the reaction mixture to incubate at room temperature.
- Concentrate the product and purify it using silica gel column chromatography with a THF/heptane eluent.
- Collect the fractions containing the desired product, concentrate, and re-purify using an acetone/heptane column.
- Concentrate the product-containing fractions.
- Dissolve the product in t-BME and precipitate with heptane.
- Dissolve the solid product in acetone and treat with butylated-hydroxy toluene (BHT) as a stabilizer.
- Concentrate the solution and repeat the acetone dissolution and concentration steps twice to remove residual solvents.
- Add a final stabilizing agent, such as BHT at 0.5%, before drying the final product.

Experimental Protocol: mTOR Inhibition Assay



This protocol provides a general framework for assessing the inhibitory activity of **42-(2-Tetrazolyl)rapamycin** on the mTOR pathway in a cellular context.

Materials:

- Cancer cell line with active mTOR signaling (e.g., Jeko, Mino, Jurkat)[4]
- 42-(2-Tetrazolyl)rapamycin
- Rapamycin (as a positive control)
- Cell lysis buffer
- Antibodies for Western blotting:
 - Phospho-p70 S6 Kinase (Thr389)
 - Total p70 S6 Kinase
 - Phospho-S6 Ribosomal Protein (Ser240/244)
 - Total S6 Ribosomal Protein
 - Phospho-4E-BP1 (Thr37/46)
 - Total 4E-BP1
 - Phospho-Akt (Ser473)
 - Total Akt
 - β-actin (as a loading control)

Procedure:

- Culture the selected cell line to 70-80% confluency.
- Treat the cells with varying concentrations of 42-(2-Tetrazolyl)rapamycin and rapamycin for a specified duration (e.g., 8 hours).[4]



- Lyse the cells and quantify the protein concentration.
- Perform SDS-PAGE and Western blot analysis using the specified antibodies to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.
- Analyze the results to determine the inhibitory effect of **42-(2-Tetrazolyl)rapamycin** on mTORC1 (inhibition of p70 S6K, S6, and 4E-BP1 phosphorylation) and mTORC2 (inhibition of Akt phosphorylation) signaling.[4][5][6]

Signaling Pathways and Mechanisms of Action

42-(2-Tetrazolyl)rapamycin, as a derivative of rapamycin, is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs.

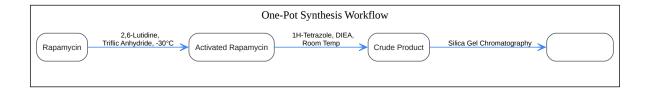
- mTORC1: This complex is sensitive to acute rapamycin treatment and plays a central role in regulating protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
- mTORC2: While relatively resistant to acute rapamycin exposure, prolonged treatment can disrupt mTORC2, which is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt.[7]

The introduction of the tetrazolyl group at the 42-OH position is a common modification for developing rapamycin analogs with potentially improved pharmacokinetic profiles.[8]

Visualizations

The following diagrams illustrate the synthesis workflow for **42-(2-Tetrazolyl)rapamycin** and its interaction with the mTOR signaling pathway.

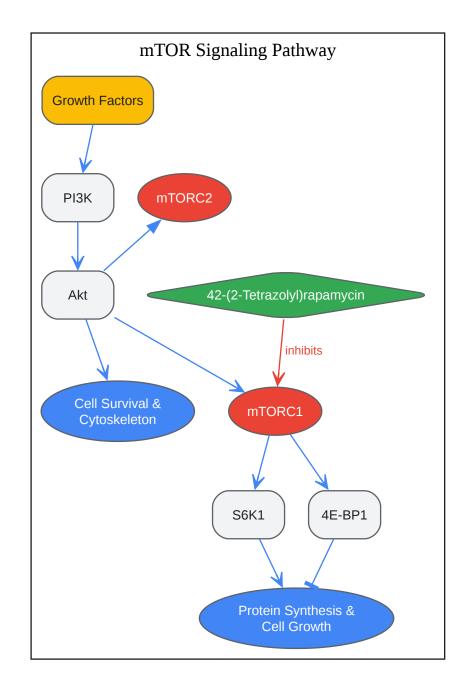




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One-Pot Synthesis of 42-(2-Tetrazolyl)rapamycin.





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Inhibition of the mTOR Signaling Pathway.

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